N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound characterized by the presence of cyclopropyl, furan, hydroxyethyl, and difluorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxyethylation: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.
Sulfonamide formation: The final step involves the reaction of the intermediate with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction could yield primary or secondary alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It may be used as a probe to study biological pathways and mechanisms, especially those involving sulfonamide groups.
Materials Science: The unique structural features of this compound could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group suggests potential interactions with proteins or other biomolecules through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide
- 2-cyclopropyl-2-(furan-2-yl)propanoic acid
- 2-cyclopropyl-N-[1-(furan-2-yl)-2-(2-methylpropoxy)ethyl]pyrimidin-4-amine
Uniqueness
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide is unique due to the combination of its structural features, including the cyclopropyl, furan, hydroxyethyl, and difluorobenzenesulfonamide groups. This combination imparts specific chemical and physical properties that may not be present in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c16-11-5-6-12(17)13(8-11)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHGEBQZZGBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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